3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a versatile chemical compound known for its unique structure and diverse applications in scientific research.
Properties
IUPAC Name |
3-methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-3-8-18-15-9-11(2)12(10-17)16-19-13-6-4-5-7-14(13)20(15)16/h4-7,9,18H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFUPKBTXKLOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the methyl and propylamino groups. The final step involves the addition of the carbonitrile group.
Formation of Pyrido[1,2-a]benzimidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Methylation: Introduction of the methyl group can be achieved using methylating agents such as methyl iodide in the presence of a base.
Amination: The propylamino group is introduced through nucleophilic substitution reactions using propylamine.
Cyanation: The carbonitrile group is typically added using cyanating agents like cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-[4-(3-methylbenzoyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications.
Biological Activity
3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrido[1,2-a]benzimidazole core with methyl and propylamino substituents, as well as a carbonitrile group. The synthesis typically involves multi-step organic reactions:
- Formation of Pyrido[1,2-a]benzimidazole Core : This step often involves cyclization under acidic or basic conditions.
- Methylation : Achieved using methylating agents like methyl iodide.
- Amination : The propylamino group is introduced via nucleophilic substitution.
- Cyanation : The carbonitrile group is added using cyanating agents such as cyanogen bromide.
The biological activity of 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor signaling pathways, influencing processes such as:
- Cell Proliferation : Inhibition of cell growth in various cancer cell lines.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer properties. For example, in vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. A study demonstrated that the compound significantly reduced the viability of human cancer cell lines at micromolar concentrations, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have investigated the biological effects of 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile:
- Antiproliferative Activity : In a study published in MDPI, novel derivatives were synthesized and evaluated for antiproliferative activity against several cancer cell lines. The results indicated that modifications to the chemical structure could enhance activity against specific types of cancer .
- Inflammatory Response Modulation : Another research focused on the compound's ability to modulate inflammatory responses. It was found to inhibit lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro, indicating potential anti-inflammatory properties .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | Structure | Anticancer, anti-inflammatory |
| 3-Methyl-1-[4-(3-methylbenzoyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile | Similar core structure | Anticancer |
| 2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile | Similar core structure | Potential neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
